Human Telomerase Inhibition Potency Compared to G-Quadruplex Stabilizer Control
In a telomeric repeat amplification protocol (TRAP) assay using human telomerase expressed in HEK293T cells, 4-hydroxy-N-(1H-tetrazol-5-yl)-8-(trifluoromethoxy)quinoline-3-carboxamide inhibited telomerase activity with IC₅₀ values of 52 nM (compound added before elongation) and 63 nM (compound added after elongation) [1]. By comparison, the G-quadruplex stabilizer 360A, a structurally distinct telomerase inhibitor, exhibited an IC₅₀ of 300 nM in the same TRAP-G4 assay format , indicating approximately 4.8–5.8-fold greater potency for the target compound under comparable in vitro conditions.
| Evidence Dimension | Telomerase enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 52 nM (pre-elongation) and 63 nM (post-elongation) |
| Comparator Or Baseline | 360A (G-quadruplex stabilizer): IC₅₀ = 300 nM (TRAP-G4 assay) |
| Quantified Difference | 5.8-fold (vs. 52 nM) to 4.8-fold (vs. 63 nM) greater potency |
| Conditions | TRAP assay; human telomerase from HEK293T cell lysate; pre- vs. post-elongation treatment |
Why This Matters
Sub-100 nM telomerase inhibition distinguishes this compound from weaker screening hits and supports its prioritization for telomerase-targeted probe development.
- [1] BindingDB Entry BDBM50376747 (CHEMBL409247). Affinity Data: IC₅₀ 52 nM and 63 nM for inhibition of human telomerase expressed in HEK293T cells. TRAP assay. View Source
